molecular formula C12H16BN3O2 B6162656 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2260710-34-5

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B6162656
CAS No.: 2260710-34-5
M. Wt: 245.1
InChI Key:
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Description

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that features a boron-containing dioxaborolane ring attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated triazolopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives.

    Substitution: Functionalized triazolopyridine derivatives.

Scientific Research Applications

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron center acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its triazolopyridine core, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boron-containing compounds may not be as effective .

Properties

CAS No.

2260710-34-5

Molecular Formula

C12H16BN3O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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